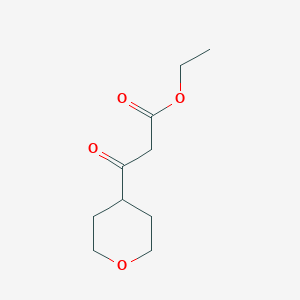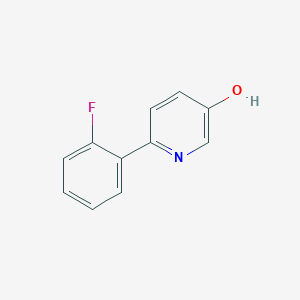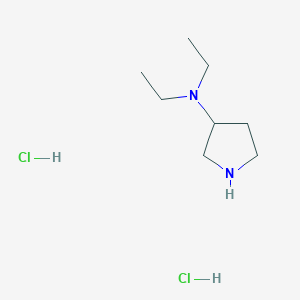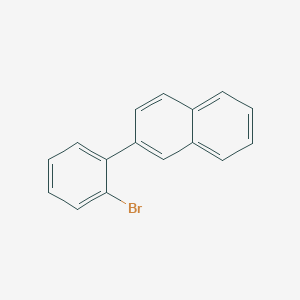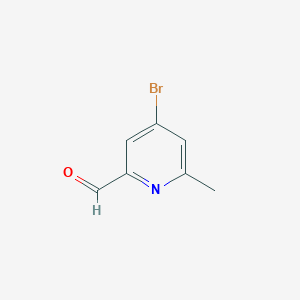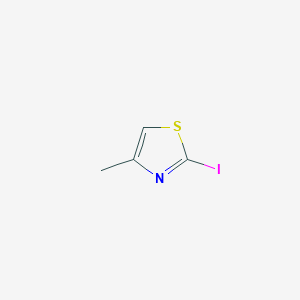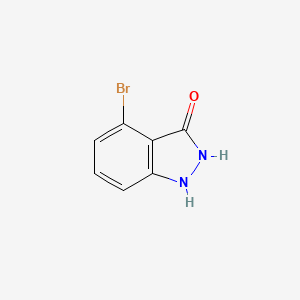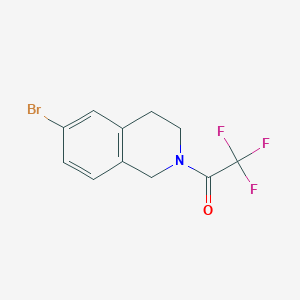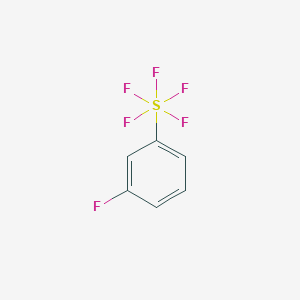
(2E)-1-(4-Aminophenyl)-3-(1H-indol-3-YL)-prop-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Transformations
A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, including the compound of interest. This review emphasizes the synthetic strategies and methodologies for constructing indoles, highlighting the compound's relevance in synthesizing structurally diverse and biologically significant molecules (Taber & Tirunahari, 2011).
Biomedical Applications
A detailed examination of indole-3-Carbinol (I3C) derivatives, which are structurally related to the compound , underscores their pharmacokinetics and protective roles in hepatic protection. This review by Wang et al. (2016) discusses the pleiotropic protective effects on chronic liver injuries, highlighting the therapeutic potential of indole derivatives in liver diseases (Wang et al., 2016).
Environmental and Toxicological Studies
Research into the toxicity and environmental impact of related aromatic amines, such as 4-aminobiphenyl, provides insights into the potential environmental and health implications of chemically similar compounds. Studies by Wang et al. (2019) review the mechanistic insights into aromatic amine carcinogenesis, offering a context for understanding the toxicological aspects of similar compounds (Wang et al., 2019).
Optical and Electronic Applications
The development and application of BODIPY-based materials, which share synthetic and structural features with the compound of interest, for use in organic light-emitting diodes (OLEDs) are discussed by Squeo and Pasini (2020). This review highlights the material's utility in optoelectronic devices, pointing towards the potential of the compound for similar applications (Squeo & Pasini, 2020).
特性
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-14-8-5-12(6-9-14)17(20)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-11,19H,18H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHXBDIMAIPEA-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


